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Overview
Description
2-(4-Amino-2-nitroanilino)ethanesulfonic acid is a chemical compound with the molecular formula C8H10N2O5S. It is known for its unique structure, which includes an amino group, a nitro group, and an ethanesulfonic acid group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-nitroanilino)ethanesulfonic acid typically involves the nitration of 4-aminoaniline followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2-(4-Amino-2-nitroanilino)ethanesulfonic acid is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-nitroanilino)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted ethanesulfonic acid compounds.
Scientific Research Applications
2-(4-Amino-2-nitroanilino)ethanesulfonic acid is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a marker in various biological studies.
Industry: The compound is used in the manufacturing of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-nitroanilino)ethanesulfonic acid involves its interaction with specific molecular targets. The amino and nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The sulfonic acid group enhances its solubility and facilitates its use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-nitroaniline: Similar structure but lacks the ethanesulfonic acid group.
2-Nitroaniline: Contains a nitro group but lacks the amino and ethanesulfonic acid groups.
4-Aminobenzenesulfonic acid: Contains an amino group and a sulfonic acid group but lacks the nitro group.
Uniqueness
2-(4-Amino-2-nitroanilino)ethanesulfonic acid is unique due to the presence of all three functional groups (amino, nitro, and ethanesulfonic acid) in its structure. This combination of functional groups imparts distinctive chemical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-amino-2-nitroanilino)ethanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5S/c9-6-1-2-7(8(5-6)11(12)13)10-3-4-17(14,15)16/h1-2,5,10H,3-4,9H2,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJZSNHGFVTSEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])NCCS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920876 |
Source
|
Record name | 2-(4-Amino-2-nitroanilino)ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112727-00-1 |
Source
|
Record name | N-(4-Isothiocyano-2-nitrophenyl)-2-aminoethanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112727001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Amino-2-nitroanilino)ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.